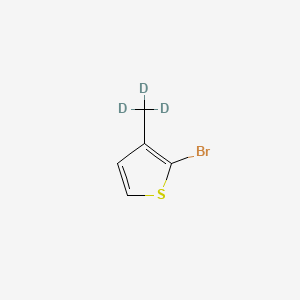

2-Bromo-3-methylthiophene-d3

Description

2-Bromo-3-methylthiophene-d3 is a specialized chemical compound in which the three hydrogen atoms of the methyl group have been replaced by their heavier, stable isotope, deuterium (B1214612). This isotopic substitution, while seemingly minor, imparts unique properties to the molecule that are leveraged in advanced scientific investigation. Its non-deuterated counterpart is a known building block in various chemical syntheses, and the introduction of the deuterium label opens new avenues for detailed mechanistic and kinetic studies.

Deuterium labeling, the replacement of hydrogen (¹H) with deuterium (²H or D), is a powerful technique with profound implications across chemical disciplines. google.comresearchgate.net Because deuterium has a neutron in addition to a proton, its mass is approximately twice that of protium (B1232500) (the common isotope of hydrogen). baranlab.org This mass difference is the primary source of the utility of deuterium labeling, leading to several key applications:

Mechanistic Elucidation: The difference in mass between hydrogen and deuterium leads to different vibrational frequencies for C-H and C-D bonds. baranlab.orgwikipedia.org Consequently, C-D bonds are stronger and are broken more slowly than C-H bonds. This phenomenon, known as the kinetic isotope effect (KIE), is a critical tool for determining reaction mechanisms. wikipedia.orggmu.edu By measuring the change in reaction rate upon isotopic substitution, chemists can infer whether a specific C-H bond is broken in the rate-determining step of a reaction. gmu.edunih.gov

Metabolic Tracing: In medicinal chemistry and biochemistry, deuterated compounds are used to trace the metabolic fate of molecules within biological systems. nih.gov Since deuterium is non-radioactive and behaves chemically very similarly to hydrogen, it acts as a stable isotopic tracer. Analytical techniques like mass spectrometry can easily distinguish between the deuterated and non-deuterated forms of a compound, allowing researchers to track its absorption, distribution, metabolism, and excretion (ADME). nih.gov

Improving Pharmacokinetics: The strategic replacement of hydrogen with deuterium at metabolically vulnerable positions in a drug molecule can slow down its metabolism. wikipedia.org This can lead to improved pharmacokinetic profiles, such as a longer half-life and enhanced metabolic stability, potentially allowing for lower or less frequent dosing.

Advanced Analytical Studies: Deuterated compounds are essential in nuclear magnetic resonance (NMR) spectroscopy. Deuterated solvents are used routinely to avoid large solvent signals in the ¹H NMR spectrum. researchgate.net Furthermore, site-specific labeling can help in assigning complex spectra and studying molecular dynamics.

Materials Science: In materials science, deuterium labeling has been used to enhance the performance and lifetime of organic light-emitting diodes (OLEDs). The increased strength of C-D bonds compared to C-H bonds can suppress vibrational degradation pathways, leading to more robust and durable materials.

Thiophene (B33073) is a five-membered aromatic heterocycle containing a sulfur atom. Its derivatives are a cornerstone of modern chemical research and industry, valued for their unique electronic properties and versatile reactivity. researchgate.net They serve as fundamental building blocks in a wide array of applications:

Organic Electronics: Thiophene-based polymers, such as poly(3-alkylthiophene)s, are among the most studied classes of conducting polymers. They are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and OLEDs due to their excellent charge-transport properties and processability. researchgate.net

Pharmaceuticals: The thiophene nucleus is a common scaffold found in many biologically active molecules and pharmaceuticals. researchgate.netuobabylon.edu.iq Thiophene derivatives have been incorporated into drugs exhibiting a broad range of activities, including use as inhibitors and antagonists in various therapeutic areas. rsc.org

Agrochemicals and Dyes: The versatility of thiophene chemistry also extends to the synthesis of agrochemicals and functional dyes. chemsrc.com

The synthesis of substituted thiophenes is a mature field, with numerous methods available to introduce functional groups at specific positions on the ring. This allows for the fine-tuning of the electronic and steric properties of the resulting molecules for specific applications. google.comchemicalbook.com

This compound combines the established utility of the 2-bromo-3-methylthiophene (B51420) scaffold with the unique advantages conferred by deuterium labeling. The presence of bromine at the 2-position makes it an ideal substrate for a variety of cross-coupling reactions (like Suzuki or Stille coupling) and lithiation reactions, which are fundamental for building more complex molecules, particularly polymers. chemsrc.com

The specific placement of the deuterium label on the methyl group (-CD₃) is what defines the unique research potential of this compound. This positions it as an ideal probe for:

Studying Polymerization Mechanisms: In the synthesis of poly(3-methylthiophene) and related materials, the methyl group can influence the polymer's properties and the polymerization process itself. Using the d3-labeled monomer would allow researchers to investigate the kinetic isotope effect on the polymerization rate and study the role of the methyl group in the reaction mechanism.

Investigating Side Reactions: During polymerization or other reactions, side reactions involving the methyl group can occur. researchgate.net By using this compound and analyzing the products with mass spectrometry, researchers can precisely track the fate of the methyl group and identify and quantify these side reactions.

Elucidating Reaction Intermediates: The compound can be used to study the mechanisms of metalation and other reactions involving the thiophene ring. For example, investigating whether interactions with the methyl group play a role in directing or stabilizing reaction intermediates.

While specific published studies extensively detailing the use of this compound are not widespread, its availability from chemical suppliers points to its role as a specialized tool for researchers seeking to perform detailed mechanistic investigations in the fields of polymer chemistry, organic synthesis, and materials science. biosave.comguidechem.com

Compound Data

The following tables provide available data for 2-Bromo-3-methylthiophene and its deuterated analogue.

Table 1: Physicochemical Properties of 2-Bromo-3-methylthiophene Note: Data is for the non-deuterated compound.

| Property | Value | Source(s) |

| CAS Number | 14282-76-9 | chemicalbook.comguidechem.comsielc.com |

| Molecular Formula | C₅H₅BrS | chemicalbook.comguidechem.comaablocks.com |

| Molecular Weight | 177.06 g/mol | chemicalbook.comguidechem.com |

| Appearance | Tan to yellow liquid | google.comchemicalbook.com |

| Density | 1.572 g/mL at 25 °C | guidechem.com |

| Boiling Point | 173-176 °C | guidechem.com |

| Flash Point | 68 °C | guidechem.com |

| Refractive Index | n20/D 1.572 - 1.58 | guidechem.comaablocks.com |

Table 2: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1185148-20-2 | guidechem.comguidechem.com |

| Molecular Formula | C₅H₂D₃BrS | N/A |

| Molecular Weight | 180.08 g/mol | N/A |

| Solubility | Chloroform (B151607), Dichloromethane | biosave.com |

| Storage | Recommended at -20 °C for long-term storage | biosave.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(trideuteriomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c1-4-2-3-7-5(4)6/h2-3H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJBWYBULYUKMR-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 2 Bromo 3 Methylthiophene D3

Strategies for Deuterium (B1214612) Incorporation into Thiophene (B33073) Rings

The synthesis of deuterated thiophenes can be approached through several strategic pathways. These methods primarily involve the direct exchange of hydrogen for deuterium on a pre-formed thiophene ring or the construction of the ring from already deuterated precursors. The choice of method depends on the desired position of deuteration, the required level of deuterium incorporation, and the tolerance of other functional groups on the molecule.

Hydrogen/Deuterium Exchange (H/D) Exchange Protocols

Hydrogen/Deuterium (H/D) exchange is a direct and efficient method for introducing deuterium into organic molecules by replacing C-H bonds with C-D bonds. snnu.edu.cn This approach is particularly valuable for late-stage deuteration, avoiding the need for multi-step de novo synthesis. acs.org For thiophene derivatives, H/D exchange can be promoted by catalysts or basic conditions, often with notable regioselectivity.

Transition metal catalysis is a powerful tool for H/D exchange, offering mild reaction conditions and high efficiency. researchgate.net Silver-catalyzed systems have emerged as particularly effective for the deuteration of five-membered heterocycles like thiophenes. escholarship.org Research has shown that silver salts, such as silver carbonate (Ag₂CO₃), can catalyze H/D exchange on thiophene rings using deuterium oxide (D₂O) as an affordable and readily available deuterium source. acs.orgornl.govacs.org

A key advantage of these silver-catalyzed methods is their ability to operate in the open air and at ambient or slightly elevated temperatures (50-80 °C). acs.orgnih.gov These systems exhibit broad functional group tolerance, including esters, ketones, amides, and even unprotected alcohols and amines, although the latter may require higher catalyst loadings or temperatures. escholarship.orgnih.gov Mechanistic studies suggest that a phosphine-ligated, silver-carbonate intermediate facilitates the C-H bond cleavage in what is believed to be a concerted metalation-deprotonation step. researchgate.netescholarship.org

Table 1: Examples of Silver-Catalyzed H/D Exchange on Thiophene Derivatives

| Catalyst System | Deuterium Source | Substrate Example | Key Conditions | Observed Selectivity | Reference |

|---|---|---|---|---|---|

| Ag₂CO₃ / PPh₃ | CH₃OD | 2-Methylthiophene | 40 °C, 8 h | Site-selective at the most acidic C-H bond | escholarship.org |

| Ag₂CO₃ / JohnPhos | CH₃OD | Various substituted thiophenes | 50-80 °C, 10-48 h | High incorporation (up to 99%) at C5-position | nih.gov |

| Ag₂CO₃ / Sphos | D₂O | Thiophene-based monomers | Open air | Selective for β-position of the thiophene ring | researchgate.net |

Other transition metals like ruthenium, rhodium, and iridium are also widely used for H/D exchange, often employing directing groups to achieve high regioselectivity at positions ortho to the directing functionality. acs.orgsnnu.edu.cnacs.org

Base-catalyzed H/D exchange represents an economical and efficient strategy for deuterium labeling. osti.gov While strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be used, they often require harsh conditions and may lead to poor selectivity. osti.gov The use of weaker bases, such as potassium carbonate (K₂CO₃), has been shown to enable selective deuteration under milder conditions. osti.gov

One effective strategy involves using a removable directing group, such as a bromide atom, to enhance the acidity of the adjacent C-H bond. osti.gov A K₂CO₃/18-crown-6 catalytic system has been successfully used for the H/D exchange of heteroarenes, including brominated pyridines. The bromide group activates the adjacent position, leading to excellent site-selectivity and high deuterium incorporation. This approach is significant as the C-Br bond can later be used for further synthetic transformations. osti.gov

Achieving site-selectivity is crucial in the synthesis of specifically labeled compounds. On a thiophene ring, the positions adjacent to the sulfur atom are designated as alpha (α, C2 and C5), while the other two are beta (β, C3 and C4).

α-Position Selectivity: The α-protons of thiophene are generally more acidic and thus more readily exchanged. Under certain catalytic conditions, deuterium is incorporated exclusively at the α-positions. acs.org For example, silver-catalyzed deuteration of thiophenes with electron-donating groups shows high deuterium incorporation at the position α to the sulfur atom. nih.gov

β-Position Selectivity: Conversely, specific silver-catalyzed systems have been developed that show a remarkable preference for deuteration at the β-position of thiophene rings, even without the presence of a coordinating group. researchgate.netornl.govdntb.gov.ua This orthogonal selectivity compared to other methods significantly expands the toolkit for preparing specifically deuterated thiophenes. acs.org Directing groups can also steer deuteration to specific locations. For instance, palladium-catalyzed reactions using a pyridine-based template have achieved meta-C-H deuteration on arene scaffolds. acs.org

Base-Promoted Deuteration Techniques

Lithium-Halogen Exchange Followed by Deuterated Quenching

The lithium-halogen exchange is a robust and rapid reaction for converting aryl halides into organolithium species. harvard.edu This method is highly applicable to the synthesis of deuterated thiophenes. The process involves treating a bromothiophene, such as 3-bromothiophene, with a strong organolithium base like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (e.g., -78 °C). researchgate.netresearchgate.net

This exchange generates a highly reactive thienyllithium intermediate. researchgate.net This intermediate can then be quenched with a deuterium source, most commonly D₂O, to install a deuterium atom at the position of the original bromine. nih.gov For the lithiation of 3-bromothiophene, t-BuLi is often considered the reagent of choice as it leads to a cleaner reaction and higher yields (>90%) compared to n-BuLi or lithium diisopropylamide (LDA). researchgate.net Using two equivalents of t-BuLi is recommended to ensure complete exchange and to eliminate the t-BuBr byproduct through an E2 elimination, preventing side reactions. researchgate.net This method provides a direct route to deuterate a specific position on the thiophene ring defined by the initial halogen placement.

Synthesis from Deuterated Thiophene Precursors

Perhaps the most direct and unambiguous method for synthesizing 2-Bromo-3-methylthiophene-d3, where the deuterium is located on the methyl group, is to start with a precursor that already contains the deuterated methyl group (CD₃). This approach circumvents the challenges of selective H/D exchange on a methyl group in the presence of an aromatic thiophene ring.

The synthesis would begin with 3-methyl-d3-thiophene. This precursor would then undergo electrophilic bromination. The thiophene ring is highly activated towards electrophilic substitution, with a strong preference for reaction at the α-position (C2). Standard bromination methods for 3-methylthiophene (B123197) can be employed. A common and high-yielding procedure involves using N-Bromosuccinimide (NBS) in a solvent like a mixture of acetic acid and chloroform (B151607). chemicalbook.comnbinno.com This reaction proceeds efficiently, often at or below room temperature, to selectively install a bromine atom at the C2 position, yielding the target molecule, this compound. chemicalbook.comnbinno.com Another documented method uses hydrogen bromide and hydrogen peroxide. google.com

Table 2: Typical Conditions for Bromination of 3-Methylthiophene

| Brominating Agent | Solvent/Reagents | Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Chloroform, Acetic Acid | Addition of NBS portionwise, kept below 35 °C | ~86% (after distillation) | chemicalbook.com |

| N-Bromosuccinimide (NBS) | Glacial Acetic Acid, Acetic Anhydride (B1165640) | Slight exotherm to 44 °C, 20 min | 64% | chemicalbook.com |

| HBr / H₂O₂ | Ether, Water | -22 °C to 15 °C | Not specified | google.com |

This precursor-based strategy offers superior control over the specific location of the deuterium atoms, ensuring that they are exclusively on the methyl group as required for this compound.

Bromination Methodologies for 3-Methylthiophene Scaffolds

The introduction of a bromine atom onto the 3-methylthiophene ring is a critical step in the synthesis of this compound. The regioselectivity of this reaction is paramount, as the electronic properties of the thiophene ring, influenced by the methyl group, direct the substitution to specific positions.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a widely employed reagent for the bromination of thiophenes due to its selectivity and milder reaction conditions compared to elemental bromine. nbinno.comscribd.com The reaction of 3-methylthiophene with NBS typically occurs via electrophilic aromatic substitution. smolecule.com

In a common procedure, 3-methylthiophene is treated with NBS in a suitable solvent, such as a mixture of chloroform and acetic acid. The reaction is often exothermic and requires careful temperature control, typically kept below 35°C, to minimize the formation of side products. chemicalbook.com Following the reaction, a standard workup involving washing with water and a basic solution, such as sodium hydroxide, is performed to isolate the desired product. chemicalbook.com One reported synthesis using NBS in a solution of glacial acetic acid and acetic anhydride resulted in a 64% yield of 2-bromo-3-methylthiophene (B51420) with 88% purity. chemicalbook.com Another study highlights that the reaction of 3-methylthiophene with NBS in the absence of benzoyl peroxide can achieve a high yield of approximately 90%. nbinno.com

The regioselectivity of NBS bromination is influenced by the directing effect of the methyl group on the thiophene ring. The 2- and 5-positions are electronically favored for electrophilic attack. smolecule.com Research has shown that under specific conditions, such as a reaction time of 8.5 hours at 40°C, a yield of 87% for 2-bromo-3-methylthiophene can be achieved with a purity of over 98%. researchgate.net

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) | Reference |

| NBS | Glacial Acetic Acid / Acetic Anhydride | 44°C (exotherm) | 64 | 88 | chemicalbook.com |

| NBS | Chloroform / Acetic Acid | <35°C | - | - | chemicalbook.com |

| NBS | - | - | ~90 | - | nbinno.com |

| NBS | - | 40°C | 87 | >98 | researchgate.net |

| This table summarizes various reported conditions and outcomes for the NBS-mediated bromination of 3-methylthiophene. |

Bromination Using Hydrogen Bromide and Hydrogen Peroxide

An alternative and "greener" method for the bromination of 3-methylthiophene involves the use of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂). scholaris.ca This method avoids the use of halogenated solvents and produces water as a primary byproduct.

In a typical procedure, 3-methylthiophene is mixed with an aqueous solution of hydrogen bromide. Hydrogen peroxide is then added dropwise while controlling the temperature, often between 5°C and 10°C. google.com The reaction is then allowed to proceed for a set time before extraction and purification. One patent describes a method where the reaction is carried out in a mixture of ether and aqueous HBr, with a gradual temperature increase from -22°C to 15°C while adding H₂O₂. google.com This process reportedly results in a high yield of 2-bromo-3-methylthiophene. google.com Another study using HBr and H₂O₂ reported a 93.1% yield of 3-methyl-2-bromothiophene.

The molar ratio of the reactants is a critical parameter. A patent specifies a molar ratio of 3-methylthiophene to hydrogen bromide to hydrogen peroxide of 1:1.5:2. google.com The concentration of the HBr and H₂O₂ solutions also plays a role in the reaction's efficiency. google.com

| Reagents | Solvent | Temperature | Molar Ratio (Substrate:HBr:H₂O₂) | Yield (%) | Reference |

| HBr, H₂O₂ | Ether / Water | -22°C to 15°C | 1:1.5:2 | High | google.com |

| HBr, H₂O₂ | - | 5°C to 10°C | - | 93.1 | |

| HBr, H₂O₂ | Water | - | - | 93 | scholaris.ca |

| This table presents data for the bromination of 3-methylthiophene using hydrogen bromide and hydrogen peroxide. |

Optimization and Challenges in Regio- and Isotopic Selectivity

The synthesis of this compound presents unique challenges beyond the simple bromination of the thiophene ring. The precise placement of deuterium atoms and the subsequent separation of the desired isotopologue from other isomers are significant hurdles.

Control over Deuterium Atom Placement

Achieving high isotopic purity at a specific position within a molecule is a significant challenge in synthetic chemistry. nih.gov For this compound, the deuterium atoms are located on the methyl group. This requires a synthetic strategy that either starts with a deuterated precursor or employs a selective deuteration method.

Hydrogen isotope exchange (HIE) reactions are a common method for introducing deuterium, but they often lack the selectivity needed to control the exact placement and number of deuterium atoms. acs.orgnih.gov This can lead to a mixture of isotopologues with varying degrees of deuteration, which are difficult to separate due to their similar physical properties. acs.org

To overcome these challenges, methods that utilize deuterated building blocks are often preferred. nih.gov This approach allows for the incorporation of deuterium atoms at specific sites from the outset of the synthesis. For instance, starting with a deuterated version of a precursor to 3-methylthiophene would ensure the correct isotopic labeling. Another strategy involves developing highly selective catalytic methods that can precisely target a specific position for deuteration. nih.gov While progress has been made in developing such methods for certain classes of compounds, their application to thiophene derivatives requires specific investigation and optimization. acs.org

Separation and Purification of Deuterated Isomers

The separation of deuterated isomers is a non-trivial task. acs.org Standard purification techniques like distillation and chromatography are often ineffective because the physical properties of isotopologues are very similar. acs.org The small mass difference between hydrogen and deuterium results in negligible differences in boiling points and polarity, making separation by conventional means challenging.

In the context of this compound, if the deuteration step is not perfectly selective, the final product will be a mixture of molecules with different numbers of deuterium atoms on the methyl group (d0, d1, d2, and d3). Additionally, if the bromination is not perfectly regioselective, isomers with bromine at different positions on the thiophene ring could also be present.

Advanced analytical techniques are required to characterize the isotopic distribution and purity of the final product. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose, as it can separate compounds and provide information about their mass, allowing for the identification of different isotopologues. researchgate.net However, preparative separation of these isomers often requires specialized and sometimes tedious methods. researchgate.net Therefore, the development of synthetic routes that offer high selectivity from the beginning is the most effective strategy to obtain pure this compound.

Spectroscopic Characterization of 2 Bromo 3 Methylthiophene D3

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the characterization of isotopically labeled compounds like 2-Bromo-3-methylthiophene-d3. wikipedia.orgnih.gov Different NMR techniques offer specific insights into the location and extent of deuterium (B1214612) incorporation, as well as its influence on the magnetic environment of other nuclei in the molecule.

Deuterium NMR (²H NMR) for Deuterium Localization and Abundance

Deuterium NMR (²H NMR) is a direct method to confirm the successful deuteration of a compound. wikipedia.org For this compound, a strong signal in the ²H NMR spectrum would verify the presence of deuterium, while a corresponding absence of a signal in the proton NMR spectrum for the methyl group would indicate a high level of isotopic enrichment. wikipedia.orghuji.ac.il The chemical shift in ²H NMR is similar to that of proton NMR, although the resolution is typically lower. wikipedia.orghuji.ac.il Since the natural abundance of deuterium is very low (0.016%), samples are usually enriched to obtain a detectable signal. wikipedia.org

Proton NMR (¹H NMR) for Residual Protium (B1232500) Analysis and Deuterium Incorporation Assessment

Proton NMR (¹H NMR) is instrumental in assessing the degree of deuterium incorporation by analyzing the residual proton signals. In a fully deuterated methyl group of this compound, the characteristic singlet of the -CH3 group, typically observed around 2.2 ppm for the non-deuterated compound, would be significantly diminished or absent. chemicalbook.com Any remaining signal at this chemical shift can be integrated to quantify the amount of residual, non-deuterated starting material or incompletely deuterated species. This allows for a calculation of the deuterium incorporation percentage.

For instance, in the synthesis of related deuterated thiophenes, ¹H NMR is routinely used to confirm the position and extent of H/D exchange. escholarship.org The disappearance or reduction of specific proton signals provides clear evidence of successful deuteration.

Carbon-13 NMR (¹³C NMR) with Deuterium-Induced Shifts and Coupling

The presence of deuterium in the methyl group of this compound induces noticeable effects in the Carbon-13 NMR (¹³C NMR) spectrum. The carbon atom directly bonded to deuterium (the -CD3 carbon) will exhibit a characteristic multiplet signal due to scalar coupling (C-D coupling). A CD3 group typically appears as a septet. Furthermore, deuterium substitution can cause small shifts in the resonance frequencies of the attached carbon and even carbons further away, known as deuterium-induced isotope shifts. nih.govrsc.org These shifts, though often small, can provide valuable structural information.

In studies of other deuterated organic molecules, the coupling patterns in ¹³C NMR have been used to identify and quantify different isotopomers. For example, a carbon bonded to one deuterium (CD) appears as a triplet, while a CD2 group shows a quintet. nih.gov

Application of NMR in Kinetic Isotope Effect Studies

Isotopically labeled compounds like this compound are crucial for studying kinetic isotope effects (KIEs), where the rate of a reaction is altered by isotopic substitution. nih.govunam.mx NMR spectroscopy is a powerful tool for measuring KIEs. fu-berlin.deacs.org By monitoring the reaction progress of a mixture of the deuterated and non-deuterated compound via NMR, the relative rates can be determined.

For example, in palladium-catalyzed cross-coupling reactions involving thiophenes, deuterated substrates have been used to probe the reaction mechanism. nih.gov The observed KIE, whether normal (kH/kD > 1) or inverse (kH/kD < 1), provides insights into the rate-determining step of the reaction. For instance, a low inverse KIE was observed in the palladium(II)-catalyzed oxidative cross-coupling of a deuterated thiophene (B33073) derivative. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is another essential technique for the analysis of isotopically labeled compounds, providing a direct measure of mass and, consequently, the extent of deuterium incorporation. wikipedia.orgnih.gov

Quantification of Deuterium Incorporation via Isotopic Mass Ratios

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. For this compound, the molecular ion peak will be shifted by approximately 3 mass units compared to its non-deuterated counterpart, reflecting the replacement of three protons (mass ~1 amu) with three deuterons (mass ~2 amu). The molecular weight of 2-Bromo-3-methylthiophene (B51420) is 177.06 g/mol .

By analyzing the relative intensities of the mass peaks corresponding to the deuterated (M+3) and non-deuterated (M) species, a precise quantification of the deuterium incorporation can be achieved. This method is highly sensitive and can be used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition) in a sample. researchgate.net High-resolution mass spectrometry can further resolve the isotopic fine structure, providing even more detailed information. researchgate.net

Table of Spectroscopic Data for 2-Bromo-3-methylthiophene and its Deuterated Analog

| Spectroscopic Technique | Non-Deuterated (2-Bromo-3-methylthiophene) | Deuterated (this compound) |

|---|---|---|

| ¹H NMR | Singlet for -CH₃ at ~2.2 ppm chemicalbook.com | Absence or significant reduction of the -CH₃ singlet |

| ²H NMR | No significant signal | Strong signal corresponding to the -CD₃ group |

| ¹³C NMR | Quartet for -CH₃ carbon | Septet for -CD₃ carbon with C-D coupling |

| Mass Spec (m/z) | Molecular ion peak at ~177 | Molecular ion peak shifted to ~180 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. In the context of this compound, GC-MS plays a crucial role in determining its isomeric purity. The gas chromatograph separates the deuterated compound from any non-deuterated or partially deuterated analogues, as well as other positional isomers. The mass spectrometer then provides mass-to-charge ratio (m/z) data, which confirms the identity of the separated components.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio with very high accuracy. This precision allows for the determination of the elemental composition of a molecule.

For this compound, with a molecular formula of C5H2D3BrS, HRMS would be used to distinguish its exact mass from other potential isobaric interferences. The theoretical exact mass is calculated based on the most abundant isotopes of each element, including deuterium. Experimental HRMS analysis of a synthesized thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, confirmed its structure, demonstrating the utility of this technique in the characterization of new thiophene compounds. osti.gov Similarly, HRMS has been used to confirm the elemental composition of various other thiophene derivatives, showcasing its reliability in structural elucidation. rsc.org The high mass accuracy of HRMS provides a high degree of confidence in the assigned molecular formula of this compound.

Vibrational Spectroscopy (Raman and Infrared Spectroscopy)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides detailed information about the molecular vibrations of a compound. These techniques are particularly sensitive to isotopic substitution, making them ideal for studying the effects of deuteration on this compound.

Analysis of Deuterium Substitution Effects on Vibrational Modes and Frequencies

The substitution of hydrogen with deuterium, a heavier isotope, leads to predictable changes in the vibrational frequencies of a molecule. ajchem-a.com This is primarily due to the increase in the reduced mass of the vibrating atoms, which results in a lowering of the vibrational frequency. ajchem-a.comlibretexts.org This phenomenon, known as the isotopic shift, is a fundamental concept in vibrational spectroscopy.

Studies on deuterated thiophenes have shown that the substitution of hydrogen with deuterium causes a downshift in the frequencies of the C-H vibrational modes. srce.hrirb.hr For this compound, the C-D stretching and bending vibrations will occur at significantly lower frequencies compared to the C-H vibrations in the non-deuterated analogue. For example, the C-H stretching vibrations in thiophene derivatives typically appear in the 3100 cm⁻¹ region, while C-D stretching vibrations are expected at considerably lower wavenumbers. Similarly, C-H bending modes will also shift to lower frequencies upon deuteration. libretexts.org Theoretical calculations, often employing Density Functional Theory (DFT), can be used to predict these frequency shifts with good accuracy. researchgate.net

A study on the vibrational interlacing rule in deuterated thiophenes demonstrated that the vibrational frequencies of a molecule are interlaced with those of its singly isotopically substituted analogue, providing a method to analyze and assign experimental frequencies. srce.hrirb.hr

Changes in Raman and Infrared Intensities due to Deuteration

Deuteration can also lead to changes in the intensities of Raman and infrared bands. ukim.mk While the selection rules for IR and Raman activity are determined by the molecule's symmetry, which is generally unaffected by isotopic substitution, the change in vibrational modes can alter the change in dipole moment (for IR) and polarizability (for Raman) associated with a particular vibration.

For molecules with a center of symmetry, IR active vibrations are Raman inactive, and vice versa. acs.org While this compound does not possess a center of symmetry, the principle that IR and Raman spectroscopy provide complementary information holds true. acs.org The intensity of an IR band is proportional to the square of the change in the dipole moment during the vibration, while Raman intensity depends on the change in polarizability. acs.org

In some cases, deuteration can lead to dramatic changes in band intensities. ukim.mk For instance, a strong band in the protonated species might become weak in the deuterated species, or vice versa. These changes can provide valuable information for the correct assignment of vibrational modes. The study of cruciform thiophene systems has shown that changes in relative Raman intensity can be interpreted to understand the orientation of molecules adsorbed on a surface. csic.es

Rotational Spectroscopy for Precise Structural Determination

Rotational spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It allows for the precise determination of rotational constants, which are inversely related to the moments of inertia of the molecule. From these constants, highly accurate molecular structures, including bond lengths and angles, can be derived.

Elucidation of Equilibrium Structures of Deuterated Thiophenes

By studying various isotopologues of a molecule, it is possible to determine its equilibrium structure (re), which represents the geometry at the minimum of the potential energy surface. The substitution of atoms with their isotopes alters the moments of inertia in a predictable way, allowing for the determination of the atomic coordinates through Kraitchman's equations or more sophisticated fitting procedures.

Extensive studies on thiophene and its deuterated isotopologues using rotational spectroscopy have enabled the precise determination of its equilibrium structure. aip.orgnih.govaip.orgnih.gov By measuring the rotational spectra of numerous deuterium-substituted thiophenes, researchers have been able to obtain a semi-experimental equilibrium (reSE) structure with high precision. aip.orgnih.govnih.govresearchgate.net This approach combines experimental rotational constants with theoretical calculations to correct for vibrational effects. nih.govaip.orgnih.gov

Analysis of Rotational Constants and Centrifugal Distortion Parameters

A comprehensive search of scientific literature and spectroscopic databases has been conducted to obtain experimental data on the rotational constants and centrifugal distortion parameters of this compound. This investigation aimed to provide a detailed analysis based on microwave spectroscopy, a powerful technique for determining the precise molecular structure and dynamics of gas-phase molecules. researchgate.netifpan.edu.plosti.gov

Despite extensive efforts, no specific experimental studies reporting the rotational spectrum, and consequently the rotational and centrifugal distortion constants, for the deuterated isotopologue this compound have been found in the available scientific literature. While research on the microwave spectroscopy of related thiophene derivatives, such as 2-acetyl-3-methylthiophene (B83005) and 2-thiophenecarboxaldehyde, is available and provides valuable insights into the structural effects of substituents on the thiophene ring, direct experimental data for the target molecule is absent. researchgate.net

The determination of rotational constants (A, B, C) and centrifugal distortion constants (e.g., ΔJ, ΔJK, ΔK, δJ, δK) is fundamental to understanding the molecular geometry and the rigidity of the molecular framework. researchgate.net For a molecule like this compound, such data would offer precise information on bond lengths and angles, as well as the effects of isotopic substitution on the molecular structure.

In the absence of experimental data for this compound, it is not possible to provide a detailed analysis of its rotational constants and centrifugal distortion parameters. Further research, specifically laboratory-based microwave spectroscopy studies on this deuterated compound, would be required to determine these fundamental molecular properties. iac.es Such studies would involve measuring the frequencies of rotational transitions and fitting them to a rotational Hamiltonian to extract the spectroscopic constants. arxiv.org

Mechanistic Studies and Reaction Pathway Elucidation

Kinetic Isotope Effect (KIE) Investigations

The kinetic isotope effect (KIE) is a powerful phenomenon used to determine reaction mechanisms by observing the change in reaction rate upon isotopic substitution. libretexts.orglibretexts.org The replacement of hydrogen with deuterium (B1214612) can significantly alter reaction rates, providing clues about the rate-determining step and the nature of the transition state. libretexts.orglibretexts.org

Deuterium as a Probe for Rate-Determining Steps in Organic Reactions

The substitution of hydrogen with deuterium is a common technique to probe the rate-limiting step of a reaction. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.orgprinceton.edu The difference in zero-point vibrational energy between a C-H and a C-D bond is the primary cause of this effect; the C-D bond is stronger and thus requires more energy to break. libretexts.orglibretexts.org Consequently, a slower reaction rate for the deuterated compound (a "normal" KIE, kH/kD > 1) suggests that C-H bond cleavage is part of the rate-determining step. princeton.edupharmacy180.com For instance, a kH/kD value of 7 was observed in the bromination of acetone, indicating that the tautomerization involving C-H bond breaking is the slow step. libretexts.orglibretexts.org Conversely, if no significant change in rate is observed, it implies that the C-H bond is not broken in the rate-determining step. princeton.edu

Analysis of Primary and Secondary Deuterium Kinetic Isotope Effects

Kinetic isotope effects are categorized as either primary or secondary. Primary KIEs, as discussed, arise from the breaking or forming of a bond to the isotope in the rate-determining step and typically have kH/kD values ranging from 2 to 8. pharmacy180.com

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller, with kH/kD values close to 1 (typically 1–1.5). pharmacy180.com They are further classified based on the position of the isotope relative to the reaction center:

α-secondary KIEs: Isotopic substitution is on the atom undergoing a change in hybridization.

β-secondary KIEs: Isotopic substitution is on an atom adjacent to the reacting center. libretexts.org These effects are often attributed to hyperconjugation in the transition state. libretexts.org

γ-secondary KIEs: Isotopic substitution is two atoms away from the reaction center.

The magnitude and direction (normal or inverse, where kH/kD < 1) of secondary KIEs can provide detailed information about changes in the transition state structure, such as hybridization and steric environment. princeton.edursc.org For example, concurrent primary and secondary KIEs have been observed in the anilinolysis of O-aryl methyl phosphonochloridothioates, indicating complex mechanistic pathways. rsc.org

Elucidation of Reaction Mechanisms Utilizing Deuterium Labeling

Deuterium labeling is instrumental in unraveling complex reaction mechanisms, from simple exchange processes to intricate transition metal-catalyzed transformations and rearrangements.

Mechanism of Hydrogen/Deuterium Exchange Processes

Hydrogen/Deuterium (H/D) exchange reactions, often catalyzed by acids or bases, are fundamental processes in organic chemistry. thieme-connect.de In the context of thiophenes, both acid- and base-assisted H/D exchange can be utilized. thieme-connect.de

Under acidic conditions, studies have shown that the α-position (adjacent to the sulfur atom) of thiophene (B33073) is significantly more reactive towards H/D exchange than the β-position. thieme-connect.de For example, in 2-methylthiophene, the methyl group activates the 5-position for exchange. thieme-connect.de The use of deuterated Brønsted acids can lead to straightforward deuteration of electron-rich heteroaromatics. researchgate.net

Base-catalyzed H/D exchange proceeds through the formation of a carbanion in the rate-determining step. thieme-connect.de The stability of this carbanion is influenced by the inductive effects of substituents on the thiophene ring. thieme-connect.de Silver salts have also been shown to catalyze H/D exchange at the β-position of thiophene rings using D2O as the deuterium source, a process that can be promoted by a concerted metalation-deprotonation pathway. researchgate.net

Investigation of Transition Metal-Catalyzed Transformations (e.g., Oxidative Addition, Ring-Walking)

Deuterated substrates like 2-bromo-3-methylthiophene-d3 are invaluable for studying the mechanisms of transition metal-catalyzed reactions, which are central to modern synthetic chemistry. acs.orgnih.gov These reactions often involve complex catalytic cycles with multiple steps.

Oxidative Addition: This is a key step in many catalytic cycles where the metal center inserts into a carbon-halogen bond. Kinetic isotope effect studies using deuterated haloarenes, including thiophene derivatives, have been used to investigate this process. researchgate.net The formation of a π-complex between the metal and the aromatic ring is often the first irreversible step before the actual oxidative addition occurs. researchgate.netethz.ch

Ring-Walking: In some reactions, the metal catalyst can "walk" or move along the aromatic ring before oxidative addition. researchgate.netethz.ch DFT calculations and KIE experiments have been used to study this phenomenon with various substrates, including 2-bromo-3-methylthiophene (B51420). researchgate.net The mechanism of ring-walking can vary depending on the aromatic system; for instance, a nickel catalyst was found to move along the edges of benzene (B151609) and pyridine (B92270) rings but cut through the interior of a thiophene ring. researchgate.netumich.edu This process is crucial in catalyst-transfer polymerization for creating conjugated polymers. ethz.ch

The following table summarizes the findings from computational studies on the ring-walking mechanism.

| Metal | Ligand | Substrate | Ring-Walking Mechanism |

| Nickel | dppp | 2-bromo-3-methylthiophene | Cuts through the interior of the thiophene ring researchgate.net |

| Nickel | PEt3 | 4-[(2-bromo-phenyl)-vinyl]-pyridine | Preferential coordination to alkene, then ring walk and oxidative addition ethz.ch |

Carbocation Rearrangement Pathways in Deuterated Systems

The formation and rearrangement of carbocations are fundamental processes in organic chemistry. Deuterium labeling is a powerful tool for tracing these rearrangements. For instance, the formation of 2-bromo-3-methylbutane (B93499) from neopentyl alcohol was investigated using deuterium labeling to propose a plausible reaction mechanism where classical explanations were insufficient. jcu.edu

In the context of thiophene chemistry, superacid-promoted reactions of α-(trifluoromethyl) silyl (B83357) ethers of thiophene have been studied. beilstein-journals.org At low temperatures, these compounds can undergo side-chain arylation. For brominated derivatives, this can be followed by hydrodehalogenation. beilstein-journals.org While direct evidence for carbocation rearrangement in this compound itself is not explicitly detailed in the provided context, the principles of using deuterium to track skeletal rearrangements are well-established and applicable. nih.gov For example, the rearrangement of 2-bromo-5-methylthiophene (B1266114) to 3-bromo-2-methylthiophene (B1266441) upon protonation with fluorosulfonic acid points to the involvement of cationic intermediates where substituent shifts can occur. thieme-connect.de

Stereochemical and Regiochemical Insights from Deuterium Tracers

The use of deuterium-labeled compounds, such as this compound, serves as a powerful tool for elucidating the stereochemical and regiochemical pathways of complex chemical reactions. nih.gov By replacing specific hydrogen atoms with deuterium, chemists can trace the fate of these atoms throughout a reaction, providing invaluable insights into bond-breaking and bond-forming steps. This technique is particularly useful in studying reactions involving thiophene and its derivatives, where multiple reaction sites are available. marquette.edu

In the context of thiophene chemistry, deuterium labeling helps to distinguish between different mechanistic possibilities. For instance, in electrophilic aromatic substitution reactions, the position of deuterium incorporation in the product can reveal the preferred site of attack and the nature of the intermediate species. researchgate.net Trapping experiments combined with isotopic labeling can confirm the involvement of specific intermediates, such as cationic species, by observing characteristic rearrangements like 1,2-hydride shifts. wikipedia.org

Studies on the enzymatic cyclization of farnesyl diphosphate (B83284) analogues, where deuterium labels are placed on the terminal methyl groups, have been instrumental in understanding the stereochemistry of proton addition and elimination steps. nih.gov By analyzing the distribution of deuterium in the cyclic products, researchers can deduce the precise stereochemical course of the enzymatic reaction. nih.gov This approach provides detailed information on the positioning of active site acids and bases and the rate-determining steps of the catalytic cycle. nih.gov

The following table summarizes findings from studies where deuterium labeling was used to investigate reaction mechanisms involving thiophene and related compounds:

| Reaction Type | Deuterium Label Position | Key Insight |

| Thiophene Oxidation | Deuterated thiophene | Confirmed a 1,2-hydride shift, indicating a cationic intermediate in a minor reaction pathway. wikipedia.org |

| Enzymatic Cyclization | Deuterium on terminal methyl groups of farnesyl diphosphate | Elucidated the stereochemistry of proton transfer steps and the timing of cyclization events. nih.gov |

| Pd-catalyzed C-H Arylation | Deuterated C(sp3)-H bond | A significant primary kinetic isotope effect supported a rate-limiting C-H activation step. acs.org |

These examples highlight the critical role of deuterium tracers in providing a deeper understanding of reaction mechanisms at a molecular level. The precise information gained from these studies is essential for the rational design of new synthetic methods and catalysts.

Identification and Characterization of Reaction Intermediates and Transition States

The identification and characterization of fleeting reaction intermediates and transition states are paramount to understanding the intricate details of a chemical transformation. le.ac.uk The use of isotopically labeled substrates, such as this compound, in combination with computational and experimental techniques, has proven to be a powerful strategy in this endeavor. researchgate.net

Deuterium labeling can significantly influence the reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE). acs.org Measuring the KIE by comparing the reaction rates of the deuterated and non-deuterated substrates provides crucial information about the rate-determining step of a reaction. A significant primary KIE, where the C-H bond is broken in the rate-limiting step, strongly suggests the involvement of that bond in the transition state. acs.org For example, in Pd-catalyzed C-H activation reactions, a KIE of 3.6 was computationally predicted and experimentally verified (3.2), confirming that C-H activation is the rate-limiting step. acs.org

Computational chemistry, particularly density functional theory (DFT), plays a vital role in modeling reaction pathways and characterizing the structures and energies of intermediates and transition states. researchgate.netacs.org These theoretical calculations, when benchmarked against experimental data from labeled studies, provide a comprehensive picture of the reaction mechanism. le.ac.uk For instance, computational studies on Pd-catalyzed C(sp3)–H arylation have identified key transition states, such as those involving concerted metalation-deprotonation (CMD) or ambiphilic metal–ligand activation (AMLA). acs.org

The combination of deuterium labeling and computational analysis has been successfully applied to various reaction types, including:

Electrophilic Aromatic Substitution: Theoretical studies at the B3LYP/6-311G(d,p) level help predict the reactivity and regioselectivity in five-membered heterocycles like thiophene. researchgate.net

Cross-Coupling Reactions: Mechanistic studies of Kumada cross-coupling reactions involving thiophene derivatives have utilized both experimental and theoretical methods to analyze reaction intermediates, revealing the importance of steric effects. researchgate.net

Oxidative Heck Reactions: The mechanism of palladium(II)-catalyzed oxidative Heck reactions has been investigated through ESI-MS analysis and DFT calculations, leading to the identification of key cationic organopalladium intermediates. diva-portal.org

The data from these integrated experimental and computational studies allow for the construction of detailed energy profiles for reaction mechanisms, as illustrated in the following conceptual table:

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Structural Features |

| Reactants | 2-Bromo-3-methylthiophene + Reagent | 0 | Initial state |

| Transition State 1 | [TS1]‡ | +23.9 | C-H bond elongation, interaction with catalyst acs.org |

| Intermediate 1 | Intermediate Complex | -3.7 | Formation of a π-complex acs.org |

| Transition State 2 | [TS2]‡ | +10.0 | C-C bond formation acs.org |

| Products | Arylated Thiophene | Exergonic | Final product |

This synergistic approach of using deuterium-labeled compounds like this compound alongside advanced computational methods provides unparalleled insight into the transient species that govern the course of a chemical reaction, ultimately enabling the development of more efficient and selective chemical processes.

Applications in Advanced Materials Science and Organic Synthesis

Precursor in the Development of Thiophene-Based Functional Materials

2-Bromo-3-methylthiophene (B51420) is a well-established precursor for a variety of thiophene-based functional materials, including organic semiconductors and conductive polymers used in electronic devices like field-effect transistors and light-emitting diodes. nbinno.com The introduction of its deuterated analog, 2-Bromo-3-methylthiophene-d3, allows for the synthesis of materials with precisely altered properties.

The primary motivation for using deuterated monomers is the ability to fine-tune the physical and electronic characteristics of the resulting materials. rsc.org Furthermore, selective deuteration is a powerful technique for materials analysis. researchgate.netacs.org The significant difference in neutron scattering cross-sections between hydrogen (protium) and deuterium (B1214612) makes this compound an ideal precursor for creating polymers and materials that can be studied in great detail using neutron scattering techniques. researchgate.netacs.orgosti.gov This analysis provides unparalleled insight into the structure, morphology, and dynamics of these materials at the molecular level, which is crucial for optimizing their performance in advanced applications. researchgate.netacs.org

Role in the Synthesis of Conjugated Polymers

Conjugated polymers, particularly those based on thiophene (B33073), are at the forefront of research in organic electronics. This compound serves as a key monomer in the synthesis of these advanced polymers, where the deuterium labeling offers distinct advantages in controlling and understanding the polymerization process and the final properties of the polymer.

Incorporation into Polythiophenes and Their Derivatives

The synthesis of polythiophenes from 2-bromo-3-substituted thiophene monomers is a cornerstone of conjugated polymer chemistry. nih.gov Using this compound, the deuterated methyl group (-CD3) is incorporated as a side chain along the polymer backbone. This is typically achieved through metal-catalyzed cross-coupling reactions, such as Kumada, Stille, or Suzuki polymerizations, which proceed at the carbon-bromine bond. nih.govresearchgate.net

For instance, in a typical polymerization reaction, the bromine atom at the 2-position of the thiophene ring acts as a reactive site for chain growth, while the deuterated methyl group at the 3-position remains as a stable isotopic label on the resulting polymer, poly(3-methylthiophene-d3). The presence of these deuterated side chains allows for the creation of polymers with specific characteristics designed for advanced analytical studies or for fine-tuning material properties. osti.govacs.org

Influence of Deuterium Labeling on Polymerization Mechanisms (e.g., Catalyst-Transfer Polymerization)

Modern polymerization techniques like Kumada Catalyst-Transfer Polycondensation (KCTP) have enabled the synthesis of conjugated polymers with controlled molecular weights and low dispersity. rsc.org In these "living" polymerization methods, the metal catalyst (often nickel- or palladium-based) moves along the polymer chain as it grows. researchgate.netrsc.org

Modulation of Electronic and Optical Properties of Conjugated Polymers via Deuteration

Replacing hydrogen with deuterium in conjugated polymers can lead to significant and useful changes in their electronic and optical properties. rsc.org This "isotope effect" stems from the difference in mass and zero-point energy between protium (B1232500) and deuterium.

One of the most notable effects is on the vibrational properties of the molecule. The lower vibrational frequency of C-D bonds compared to C-H bonds can suppress non-radiative decay pathways in excited states. This often leads to enhanced luminescence efficiency and longer excited-state lifetimes in deuterated polymers, which is highly desirable for applications in organic light-emitting diodes (OLEDs). rsc.org

Deuteration also affects the solid-state properties of polymers. Research has shown that replacing hydrogen with deuterium on the side chains of conjugated polymers can alter intermolecular interactions and crystal packing. researchgate.netacs.org This can lead to measurable changes in thermal properties and morphology, as demonstrated in studies on deuterated diketopyrrolopyrrole (DPP) based polymers.

| Polymer | Deuteration Status | Melting Temp (Tm) | Crystallization Temp (Tc) | Reference |

|---|---|---|---|---|

| DPP-T-C2C6C8 | Protonated | 264 °C | 246 °C | acs.org |

| DPP-T-C2C6C8-d | Deuterated | 274 °C | 255 °C | acs.org |

| DPP-T-C2C10C12 | Protonated | 230 °C | 212 °C | acs.org |

| DPP-T-C2C10C12-d | Deuterated | 236 °C | 216 °C | acs.org |

As the data indicates, side-chain deuteration consistently increased the melting and crystallization temperatures of these polymers. acs.org While charge mobility was not significantly altered in this specific study, the changes in crystallinity and morphology can have a profound impact on the performance of electronic devices. researchgate.netacs.org

Building Block for Complex Organic Molecules

Beyond its role in polymerization, this compound is a valuable building block for synthesizing complex, non-polymeric organic molecules. The thiophene ring is a common scaffold in medicinal chemistry and materials science, and the ability to introduce a deuterated methyl group provides a stable isotopic label for various research purposes. nbinno.comaablocks.com

Participation in Cross-Coupling Reactions (e.g., Suzuki Coupling)

The carbon-bromine bond at the 2-position of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. googleapis.comresearchgate.netfishersci.co.uk This reaction allows for the formation of a new carbon-carbon bond by coupling the thiophene unit with a variety of organoboron compounds (e.g., boronic acids or esters). fishersci.co.ukyonedalabs.com

The deuterated methyl group (-CD3) is chemically stable under these reaction conditions and does not participate in the coupling. It acts as a spectator, providing a permanent isotopic label on the final product. Such deuterated molecules are highly valuable as internal standards in quantitative mass spectrometry, for elucidating reaction mechanisms, or for studying metabolic pathways of drug candidates where a thiophene moiety is present. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| This compound | Aryl/Vinyl Boronic Acid [R-B(OH)2] | Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 2-Aryl(or Vinyl)-3-methylthiophene-d3 | fishersci.co.ukyonedalabs.com |

This synthetic versatility allows for the precise construction of complex deuterated molecules, furthering research in fields ranging from medicinal chemistry to molecular electronics.

Synthesis of Diversified Thiophene Derivatives for Academic Exploration

The use of isotopically labeled compounds is a cornerstone of advanced academic exploration in organic chemistry, offering profound insights into reaction mechanisms, metabolic pathways, and the kinetic profiles of chemical transformations. Deuterium-labeled molecules, in particular, have become indispensable tools. The strategic replacement of hydrogen with its heavier isotope, deuterium, can significantly alter the pharmacokinetic and toxicological properties of drug molecules and is crucial for investigating kinetic isotope effects (KIE) in chemical reactions. researchgate.net In this context, this compound, a deuterated analogue of the versatile synthetic building block 2-bromo-3-methylthiophene, serves as a valuable precursor for the synthesis of a variety of labeled thiophene derivatives for specialized research.

The non-deuterated form, 2-bromo-3-methylthiophene, is widely recognized for its utility in creating complex heterocyclic structures through transition-metal-catalyzed cross-coupling reactions. guidechem.com Its structure, featuring a reactive bromine atom at the 2-position, makes it an ideal substrate for reactions such as Suzuki, Stille, Kumada, and Heck couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and vinyl substituents, leading to the creation of diverse molecular architectures. This reactivity is foundational to the development of novel materials and pharmaceuticals. nbinno.combeilstein-journals.org

The academic value of this compound lies in the combination of this inherent reactivity with the presence of a deuterated methyl group (-CD₃). This isotopic label acts as a stable, non-radioactive tracer, allowing researchers to follow the fate of the methyl group through complex reaction sequences using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, studies on the mass spectral fragmentation routes of deuterated t-butylthiophenes have demonstrated the power of isotopic labeling in elucidating complex fragmentation pathways. tdl.org

In academic exploration, this compound is an ideal starting material for synthesizing a library of thiophene derivatives where the deuterated methyl group is retained in the final product. These deuterated products are invaluable for:

Mechanistic Studies: Investigating reaction mechanisms where the C-H bonds of the methyl group might participate or influence the reaction rate (secondary KIE).

Metabolic Tracking: In medicinal chemistry research, tracing the metabolic fate of thiophene-containing drug candidates.

Advanced Materials: Modifying the properties of organic electronic materials, as deuterium incorporation can reduce high-frequency molecular vibrations. researchgate.net

The synthesis of diversified thiophenes from this compound follows well-established cross-coupling protocols. The bromine atom at the 2-position readily undergoes oxidative addition to a transition metal catalyst (e.g., palladium or nickel), initiating the catalytic cycle. nih.govresearchgate.net Subsequent transmetalation with a suitable coupling partner and reductive elimination yields the desired substituted thiophene, now carrying the deuterated methyl tag.

The following table summarizes potential synthetic transformations using this compound to generate diversified thiophene derivatives for academic study.

| Starting Material | Coupling Partner | Catalyst/Conditions | Product Type | Academic Application |

| This compound | Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-3-(methyl-d3)thiophene | Mechanistic studies, synthesis of labeled biaryl compounds |

| This compound | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Alkyl/Aryl-3-(methyl-d3)thiophene | Synthesis of labeled organometallic precursors |

| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, base | 2-Vinyl-3-(methyl-d3)thiophene | Creation of labeled monomers for polymer science |

| This compound | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 2-Alkynyl-3-(methyl-d3)thiophene | Building blocks for labeled conjugated materials |

These reactions demonstrate the capacity of this compound to act as a versatile platform for accessing a wide array of specifically labeled thiophene derivatives, thereby facilitating in-depth academic research across multiple chemical disciplines.

Computational and Theoretical Investigations of 2 Bromo 3 Methylthiophene D3

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a fundamental computational tool for investigating the properties and reactivity of molecules like 2-Bromo-3-methylthiophene-d3. researchgate.netacs.org DFT methods are chosen for their balance of computational cost and accuracy, considering the electron density as the primary variable to solve the Schrödinger equation. researchgate.net This approach is significantly faster than ab initio methods while being more reliable than semi-empirical methods. researchgate.net Various functionals, such as B3LYP, are often employed in conjunction with basis sets like 6-311G(d,p) to perform these calculations. grafiati.comjocpr.com

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potentials)

The electronic properties of this compound can be elucidated through DFT calculations, focusing on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. jocpr.comwuxiapptec.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For instance, in related thiophene (B33073) derivatives, DFT calculations have been used to determine HOMO-LUMO gaps, which were found to correlate well with experimental values obtained from cyclic voltammetry. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is another valuable tool derived from DFT calculations. grafiati.comresearchgate.net MEP maps illustrate the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. grafiati.comelsevier.com This information is crucial for predicting sites of chemical reactions. elsevier.com For example, in a study of 2-bromo-3-hydroxy-6-methyl pyridine (B92270), MEP analysis was used to explain the reactive nature of the molecule. jocpr.com

Elucidation of Reaction Energetics and Transition State Geometries

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This involves calculating the geometries and Gibbs energies of reactants, intermediates, and transition states. acs.orgresearchgate.net By identifying the transition state structures and their corresponding energy barriers, the kinetic feasibility of a reaction pathway can be determined. sci-hub.se For example, in the study of thiophene oxidation, DFT was used to optimize the geometries of all stationary points on the potential energy surface. researchgate.net Similarly, mechanistic studies on the bromination of arenes have utilized DFT to compute complex stepwise mechanisms, including the identification of transition states and intermediates. sci-hub.se

Computational Modeling of Isotopic Effects on Spectroscopic Signatures

The presence of deuterium (B1214612) in this compound introduces isotopic effects that can be modeled using computational methods. Kinetic isotope effects (KIEs) are particularly important for elucidating reaction mechanisms. researchgate.net DFT calculations can predict KIEs, which can then be compared with experimental data to support a proposed mechanism. For instance, in a study of Pd-catalyzed C-H activation, a computed KIE of 3.6 was in good agreement with the experimental value of 3.2, supporting the proposed rate-limiting C-H activation step. acs.org Deuterium labeling is a known strategy to influence the properties of organic molecules, and computational modeling helps in understanding these effects. acs.org

Simulation of Transition Metal-Catalyzed Reaction Mechanisms

This compound is a substrate in various transition metal-catalyzed cross-coupling reactions. DFT simulations are extensively used to investigate the mechanisms of these reactions. researchgate.netresearchgate.net For instance, the ring-walking mechanism of zerovalent nickel on aryl halides, including 2-bromo-3-methylthiophene (B51420), has been studied using DFT at the B3LYP-D3/TZ2P-LANL2TZ(f)-LANL08d level of theory. researchgate.netacs.org These calculations help in understanding the energetics of key steps like oxidative addition and reductive elimination. researchgate.net Computational studies have also been crucial in understanding the role of ligands and the effect of different transition metals (e.g., Ni vs. Pd) on the reaction pathways. researchgate.netresearchgate.net

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, primarily through DFT, provide a wealth of information about the molecular properties of this compound. jocpr.com These calculations can determine optimized molecular structures, vibrational frequencies, and various thermodynamic properties. jocpr.comresearchgate.net For example, the optimized geometry of a molecule can be determined, and subsequent frequency calculations can confirm that the structure corresponds to a true minimum on the potential energy surface. mdpi.com The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman data to validate the computational model. researchgate.net

Advanced Computational Methodologies in Catalysis Research

The study of catalytic reactions involving this compound benefits from advanced computational methodologies that go beyond standard DFT calculations. acs.org These include the use of dispersion corrections, such as Grimme's D3 method, which are crucial for accurately describing non-covalent interactions that are often important in catalytic systems. acs.orgmdpi.comkoreascience.kr Furthermore, recent developments in automated methods for reaction path analysis hold the promise of reducing human bias in the exploration of complex catalytic cycles. acs.orgresearchgate.net For challenging systems, especially those involving 3d transition metals, methods that can handle the multiconfigurational character of the electronic structure are becoming increasingly important. acs.org

Interactive Data Table: Computational Methods and Findings for Thiophene Derivatives

| Compound Studied | Computational Method | Key Findings | Reference(s) |

| 2-bromo-3-methyl-thiophene | B3LYP-D3/TZ2P-LANL2TZ(f)-LANL08d | Computed theoretical structures and energetics for ring-walking and oxidative addition with zerovalent nickel. | acs.org |

| Thiophene | B3LYP/6-311+g(d,p) | Optimized geometries of reactants, transition states, and intermediates in oxidation reactions. | researchgate.net |

| 2-bromo-3-hydroxy-6-methylpyridine | B3LYP/6-311G(d,p) | Studied structure, vibrational assignments, and electronic properties; HOMO-LUMO gap of -5.39512 eV. | jocpr.com |

| (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives | PBE0-D3(D3BJ)/def2-TZVP | Investigated structural and electronic properties of synthesized compounds. | mdpi.com |

Future Research Directions and Emerging Challenges

Development of More Efficient and Stereoselective Deuteration Methods

The synthesis of 2-Bromo-3-methylthiophene-d3 and other deuterated thiophenes is a critical area of research, with a significant push towards developing more efficient and selective methods. Current synthetic routes often involve the bromination of a corresponding deuterated 3-methylthiophene (B123197) precursor. chemicalbook.comnbinno.comgoogle.com A common approach utilizes N-bromosuccinimide (NBS) as the brominating agent. chemicalbook.comnbinno.com

Future efforts are directed at enhancing the stereoselectivity of deuteration, ensuring that deuterium (B1214612) atoms are incorporated at specific positions within the thiophene (B33073) ring with high precision. Researchers are exploring novel catalytic systems, including those based on transition metals like iridium and silver, to facilitate site-selective C-H bond activation and subsequent deuteration. nih.govnih.gov For instance, iridium-catalyzed C-H borylation followed by deuterodeborylation has shown promise for achieving high degrees of stereospecificity in the deuteration of complex molecules. nih.gov Similarly, silver-catalyzed C-H deuteration of thiophene derivatives has demonstrated high isotopic incorporation. nih.gov The development of these methods is crucial for producing isotopically pure this compound, which is essential for its applications in mechanistic studies and as a tracer. nih.gov

In-depth Exploration of Deuterium Effects on Material Performance and Stability

A significant area of future research lies in the in-depth exploration of how the substitution of hydrogen with deuterium in this compound influences the performance and stability of resulting materials. The kinetic isotope effect (KIE), where the heavier deuterium atom leads to a stronger C-D bond compared to a C-H bond, is a central concept in this exploration. catalysis.blogpearson.comnih.gov This stronger bond can result in slower reaction rates for processes involving C-D bond cleavage, which can, in turn, enhance the thermal and photochemical stability of materials incorporating this deuterated compound. google.commdpi.com

In the context of organic electronics, deuteration has been shown to improve the stability and lifetime of devices such as organic light-emitting diodes (OLEDs). google.commdpi.com For thiophene-based materials, which are integral to organic semiconductors, understanding the impact of deuteration on charge transport, morphology, and degradation pathways is paramount. nbinno.comresearchgate.netresearchgate.net Studies on normal and deuterated thiophene have revealed differences in their low-temperature phases and heat capacities, indicating that isotopic substitution can influence the material's fundamental physical properties. nih.govupc.edu Future investigations will likely focus on quantifying these effects in polymers and other advanced materials derived from this compound, aiming to design more robust and efficient organic electronic devices.

Advancements in Spectroscopic Techniques for Deuterated Chemical Entities

The precise characterization of deuterated compounds like this compound necessitates the continuous advancement of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for confirming the identity and determining the level of deuterium incorporation. osti.gov

NMR Spectroscopy: Both proton (¹H) and deuterium (²H or D) NMR are invaluable. While ¹H NMR can indicate the absence of protons at specific sites, ²H NMR directly observes the deuterium nuclei, providing clear evidence of deuteration. studymind.co.uk However, challenges remain, such as distinguishing residual proton signals from impurities. Future advancements may focus on developing more sensitive NMR experiments and computational methods to aid in spectral interpretation, especially for complex molecules. nih.govmdpi.comnih.gov

Vibrational Spectroscopy: Techniques like Infrared (IR) and Raman spectroscopy are sensitive to the vibrational frequencies of chemical bonds. The C-D bond has a characteristic vibrational frequency that is different from the C-H bond, making vibrational spectroscopy an excellent tool for probing deuteration. nih.govnih.govresearchgate.netacs.orgacs.orgresearchgate.net Advanced techniques like two-dimensional infrared (2D-IR) spectroscopy can provide detailed information about molecular structure and dynamics on ultrafast timescales. nih.govresearchgate.netacs.org

Future research will likely involve the application of these advanced spectroscopic methods to gain a deeper understanding of the structure and properties of this compound and the materials derived from it. nih.govresearchgate.netbrightspec.comaip.org

Synergistic Integration of Theoretical and Experimental Approaches for Comprehensive Understanding

A comprehensive understanding of this compound and its applications can be achieved through the synergistic integration of theoretical and experimental approaches. Computational modeling, particularly using Density Functional Theory (DFT), plays a crucial role in predicting and rationalizing experimental observations. rsc.orgorientjchem.org

Theoretical calculations can be used to:

Predict the outcomes of deuteration reactions and guide the development of new synthetic methods. rsc.org

Model the electronic structure and properties of materials containing this compound, helping to explain the observed effects of deuteration on performance and stability. researchgate.net

Simulate spectroscopic data (NMR, IR, etc.) to aid in the interpretation of experimental spectra. mdpi.comnih.gov

Investigate reaction mechanisms and the kinetic isotope effect at a molecular level. rsc.orgnih.govresearchgate.net

By combining the predictive power of theoretical models with the empirical data from laboratory experiments, researchers can build a more complete picture of the behavior of this compound. This integrated approach will accelerate the discovery of new applications and the design of next-generation materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-methylthiophene-d3 with high isotopic purity?